1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid
Description
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a carboxylic acid group, and a chlorobenzylamine moiety, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
1-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-10(11)9-16-13(19)6-8-18-7-5-12(17-18)14(20)21/h1-5,7H,6,8-9H2,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDIPQDEBRXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chlorobenzylamine Group: The chlorobenzylamine moiety is introduced via nucleophilic substitution reactions, where 2-chlorobenzylamine reacts with an appropriate electrophile.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-{3-[(2-bromobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid: This compound has a bromobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and biological activity.
1-{3-[(2-fluorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid: The presence of a fluorobenzyl group can lead to different chemical and biological properties.
1-{3-[(2-methylbenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid: The methylbenzyl group can influence the compound’s solubility and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
